molecular formula C13H13NO B12974298 3-Benzyl-5-methylpyridin-2(1H)-one

3-Benzyl-5-methylpyridin-2(1H)-one

Cat. No.: B12974298
M. Wt: 199.25 g/mol
InChI Key: PDPDWOYCCINGLV-UHFFFAOYSA-N
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Description

3-Benzyl-5-methylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones It is characterized by a benzyl group attached to the third position and a methyl group attached to the fifth position of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the condensation of 3-benzyl-5-methylpyridine with an appropriate oxidizing agent to form the desired pyridinone structure. The reaction typically requires a solvent such as ethanol or methanol and is conducted under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydrogenated pyridinones.

Scientific Research Applications

3-Benzyl-5-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5-methylpyridin-2-amine: Similar structure but with an amine group instead of a ketone.

    3-Benzyl-5-methylpyridine: Lacks the ketone group, making it less reactive in certain chemical reactions.

Uniqueness

3-Benzyl-5-methylpyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of the ketone group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-benzyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H13NO/c1-10-7-12(13(15)14-9-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

PDPDWOYCCINGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)CC2=CC=CC=C2

Origin of Product

United States

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